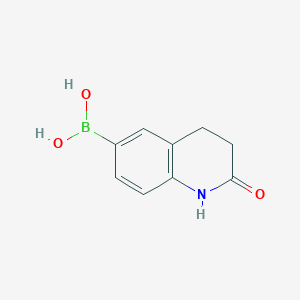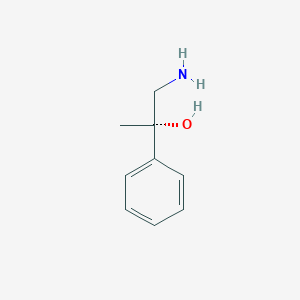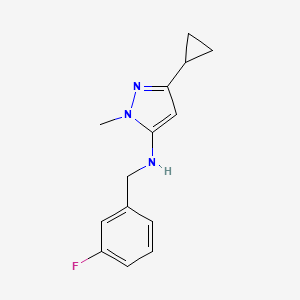
(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is a boronic acid derivative with a quinoline structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with boronic acid derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxyquinoline compounds .
科学研究应用
(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with biological molecules.
作用机制
The mechanism of action of (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of sensors and other analytical tools. Additionally, its quinoline structure allows it to participate in a variety of chemical reactions, contributing to its versatility in research and industrial applications .
相似化合物的比较
Similar Compounds
2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid: This compound has a similar quinoline structure but with an acetic acid group instead of a boronic acid group.
4-hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid: This compound features a butanoic acid group and a hydroxyl group, providing different reactivity and applications.
Uniqueness
The uniqueness of (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid lies in its boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in organic synthesis and materials science .
属性
分子式 |
C9H10BNO3 |
|---|---|
分子量 |
190.99 g/mol |
IUPAC 名称 |
(2-oxo-3,4-dihydro-1H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-4-1-6-5-7(10(13)14)2-3-8(6)11-9/h2-3,5,13-14H,1,4H2,(H,11,12) |
InChI 键 |
WIVDQJWQFUTPOH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)NC(=O)CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11749890.png)
![N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11749891.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749896.png)
![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11749904.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749930.png)

![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11749945.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749959.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749964.png)
![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749965.png)

![(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol](/img/structure/B11749970.png)
![(E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine](/img/structure/B11749974.png)

